3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine
Brand Name: Vulcanchem
CAS No.: 65719-03-1
VCID: VC0022803
InChI: InChI=1S/C10H12N2/c1-8-9(4-2-6-11-8)10-5-3-7-12-10/h2,4,6H,3,5,7H2,1H3
SMILES: CC1=C(C=CC=N1)C2=NCCC2
Molecular Formula: C10H12N2
Molecular Weight: 160.22

3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine

CAS No.: 65719-03-1

Cat. No.: VC0022803

Molecular Formula: C10H12N2

Molecular Weight: 160.22

* For research use only. Not for human or veterinary use.

3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine - 65719-03-1

Specification

CAS No. 65719-03-1
Molecular Formula C10H12N2
Molecular Weight 160.22
IUPAC Name 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine
Standard InChI InChI=1S/C10H12N2/c1-8-9(4-2-6-11-8)10-5-3-7-12-10/h2,4,6H,3,5,7H2,1H3
Standard InChI Key MURICPYROPBZGE-UHFFFAOYSA-N
SMILES CC1=C(C=CC=N1)C2=NCCC2

Introduction

Chemical Identity and Fundamental Information

3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine is a nitrogen-containing heterocyclic compound with two ring systems: a pyridine ring featuring a methyl substituent at the 2-position and a dihydropyrrolyl group attached at the 3-position of the pyridine ring. The compound serves as an important building block in organic synthesis, particularly in pharmaceutical and agrochemical research.

The fundamental chemical identifiers for this compound are presented in Table 1:

ParameterValue
CAS No.65719-03-1
Molecular FormulaC₁₀H₁₂N₂
Molecular Weight160.22 g/mol
IUPAC Name3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine
Standard InChIInChI=1S/C10H12N2/c1-8-9(4-2-6-11-8)10-5-3-7-12-10/h2,4,6H,3,5,7H2,1H3
Standard InChIKeyMURICPYROPBZGE-UHFFFAOYSA-N
SMILES NotationCC1=C(C=CC=N1)C2=NCCC2
PubChem Compound ID29984007

Table 1: Chemical identifiers of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine

The compound consists of a 2-methylpyridine ring connected to a 3,4-dihydro-2H-pyrrol-5-yl moiety. Both heterocyclic components contain nitrogen atoms, which contribute to the compound's interactions in various chemical environments and biological systems.

Structural Characteristics and Properties

Structural Features

The structure of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine features two distinct nitrogen-containing heterocyclic rings. The first is a pyridine ring with a methyl substituent at the 2-position, and the second is a dihydropyrrole ring (specifically, a 3,4-dihydro-2H-pyrrole) connected at the 3-position of the pyridine ring. This structural arrangement creates a molecule with multiple reactive sites and interesting electronic properties.

The presence of the methyl group at the 2-position of the pyridine ring differentiates this compound from the related molecule myosmine (3-(3,4-dihydro-2H-pyrrol-5-yl)-pyridine), which lacks this methyl substituent . The methyl group influences the electronic distribution in the pyridine ring, potentially affecting the compound's reactivity patterns and binding properties in various applications.

Physical Properties

Based on structural analysis and comparison with related compounds, 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine is expected to exhibit the following physical properties:

  • Physical State: Likely a crystalline solid at room temperature, similar to related compounds such as myosmine

  • Color: Likely light yellow to light brown, based on the appearance of structurally similar compounds

  • Solubility: Expected to be soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide, but sparingly soluble in aqueous buffers

  • UV Absorption: Anticipated to have a λmax around 230-240 nm based on the chromophoric systems present and comparison with similar structures

For improving solubility in aqueous systems, it is recommended to first dissolve the compound in ethanol and then dilute with the aqueous buffer of choice, as is the case with structurally similar compounds .

Chemical Reactivity

3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine undergoes various chemical reactions, highlighting its versatility as a building block in organic synthesis. The reactivity pattern is governed by the functional groups present in the molecule:

Pyridine Ring Reactivity

The pyridine moiety can participate in various reactions typical of pyridine derivatives:

  • Nucleophilic substitution reactions: The pyridine ring is susceptible to nucleophilic attack, particularly at positions activated by the electronic effects of the nitrogen atom

  • Coordination chemistry: The pyridine nitrogen can act as a ligand for metal ions, potentially forming coordination complexes

  • N-oxidation: The pyridine nitrogen can undergo oxidation to form N-oxides, which can be used for further functionalization

Dihydropyrrole Ring Reactivity

The dihydropyrrole component offers additional reactive sites:

  • Imine functionality: The C=N bond in the dihydropyrrole ring can undergo addition reactions with various nucleophiles

  • Ring opening reactions: Under certain conditions, the dihydropyrrole ring might undergo ring-opening reactions

  • Oxidation/reduction: The dihydropyrrole moiety can be oxidized to pyrrole or reduced to pyrrolidine

Substitution at the Methyl Group

The methyl group at the 2-position of the pyridine ring can undergo various transformations:

  • Deprotonation: The methyl protons can be deprotonated under strong basic conditions due to the activating effect of the pyridine nitrogen

  • Oxidation: The methyl group can be oxidized to aldehyde or carboxylic acid functionalities

  • Halogenation: Under appropriate conditions, the methyl group can undergo halogenation reactions

Analytical Characterization

The analytical characterization of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine is crucial for confirming its structure and purity. Based on standard analytical approaches for similar heterocyclic compounds, the following methods would typically be employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy would be used to confirm the structural features of the compound:

  • ¹H NMR: Would show signals for the methyl group protons, the pyridine ring protons, and the dihydropyrrole ring protons with characteristic coupling patterns

  • ¹³C NMR: Would confirm the carbon framework, with distinctive signals for the aromatic pyridine carbons, the dihydropyrrole carbons, and the methyl carbon

Mass Spectrometry

Mass spectrometric analysis would provide molecular weight confirmation and fragmentation patterns characteristic of the structural features. Based on analysis of related compounds, typical fragmentation might involve:

  • Loss of the methyl group

  • Cleavage between the pyridine and dihydropyrrole rings

  • Fragmentation of the dihydropyrrole ring

Infrared (IR) Spectroscopy

IR spectroscopy would identify key functional groups, including:

  • C=N stretching vibrations in the dihydropyrrole ring

  • C=C stretching in the pyridine ring

  • C-H stretching for the methyl group and other hydrogen-containing groups

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and gas chromatography (GC) would be employed to assess the purity of the compound. Based on data for related compounds, the retention index on a non-polar column would be expected to be approximately 1400-1500 .

Applications in Scientific Research

3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine has several potential applications in scientific research, particularly in the fields of medicinal chemistry and organic synthesis.

Medicinal Chemistry Applications

The compound's structural features make it potentially valuable in medicinal chemistry:

  • Pharmacophore development: The heterocyclic rings present in the molecule make it a potential scaffold for developing compounds with biological activity

  • Structure-activity relationship studies: Modifications of the basic structure could lead to compounds with varying biological activities

  • Receptor binding studies: The nitrogen-containing heterocycles could interact with various biological receptors

Synthetic Applications

As a building block in organic synthesis, the compound offers several advantages:

  • Versatility: The presence of multiple reactive sites allows for diverse transformations

  • Functionality: The nitrogen-containing heterocycles provide opportunities for coordination chemistry and further functionalization

  • Stereochemical considerations: The molecule could serve as a platform for developing stereoselective reactions

Comparison with Related Compounds

Several structurally related compounds share similarities with 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine, differing primarily in the position of substituents or the absence of certain groups. Table 2 compares key features of these related compounds:

CompoundChemical FormulaMolecular WeightKey Structural DifferenceCAS Number
3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridineC₁₀H₁₂N₂160.22Target compound65719-03-1
3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine (Myosmine)C₉H₁₀N₂146.19Lacks 2-methyl group532-12-7
3-(3,4-dihydro-2H-pyrrol-5-yl)-5-methylpyridineC₁₀H₁₂N₂160.22Methyl at 5-position instead of 2-position102780-52-9
5-(3,4-Dihydro-2H-pyrrol-5-yl)-2-methyl-pyridine (6-Methyl Myosmine)C₁₀H₁₂N₂160.22Dihydropyrrole at 5-position instead of 3-position77629-49-3

Table 2: Comparison of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine with structurally related compounds

The differences in substitution patterns among these compounds can significantly affect their physical properties, chemical reactivity, and potential biological activities. For instance, the position of the methyl group can influence the electronic distribution in the pyridine ring, potentially altering its reactivity and binding characteristics.

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